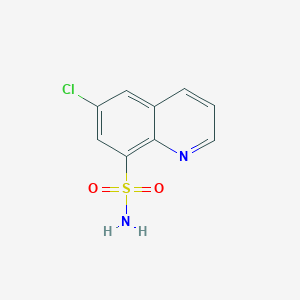
6-Chloroquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Derivatives
- Sulfonamide derivatives of 7-chloroquinoline-5,8-diones were synthesized through interaction with 6-chloroquinoline-5,8-dione hydrochloride, showing the potential of 6-chloroquinoline-8-sulfonamide in the creation of new chemical entities (Yanni, Khalil, & Timmawy, 1991).
Antimicrobial Activities
- A study on 8-hydroxyquinolines and sulfonamides highlighted the antimicrobial and antifungal activities of these compounds, demonstrating the importance of this compound in pharmacological research (Dixit et al., 2010).
Metal Complexes and Coordination Compounds
- Zinc and copper complexes based on sulfonamides containing 8-aminoquinoline ligands were synthesized, indicating the role of this compound in the study of coordination chemistry (Silva et al., 2008).
Chelate Extraction Reagents
- 8-sulfonamidoquinoline derivatives were investigated as potential chelate extraction reagents for metal cations, highlighting another application of this compound in analytical chemistry (Ajioka, Oshima, & Hirayama, 2008).
DNA Interaction Studies
- Mn(II) complexes with sulfonamides as ligands exhibited significant DNA interaction, showcasing the relevance of this compound in molecular biology and genetics (Macías et al., 2012).
Inhibitors of Protein Kinases
- Isoquinoline sulfonamide family, including derivatives of this compound, were found to be potent inhibitors of various protein kinases, illustrating their potential in biochemistry research (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Anticancer Activity
- Novel chloroquinoline derivatives incorporating this compound were synthesized and evaluated for cytotoxic activity, indicating the compound's potential in cancer research (Ghorab et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 6-Chloroquinoline-8-sulfonamide are the enzymes involved in the synthesis of folate in bacteria and the heme polymerase in malarial trophozoites . The compound inhibits the action of these enzymes, thereby disrupting the metabolic processes of the pathogens .
Mode of Action
This compound interacts with its targets by competitively inhibiting their action. In the case of bacterial enzymes involved in folate synthesis, the compound acts as a competitive inhibitor, preventing the normal substrate from binding and thus halting the production of folate . For malarial trophozoites, this compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which is lethal to the parasite .
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis of folate in bacteria and the conversion of heme to hemazoin in malarial trophozoites . The inhibition of these pathways by this compound leads to a disruption in the metabolic processes of the pathogens, resulting in their death .
Pharmacokinetics
It can be inferred that like other sulfonamides, it is likely to be readily absorbed orally, distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .
Result of Action
The result of the action of this compound is the death of the pathogens. By inhibiting key enzymes and disrupting essential metabolic processes, the compound effectively kills the bacteria and malarial trophozoites .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloroquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKQVVURFLWAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094671-86-9 |
Source


|
| Record name | 6-chloroquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

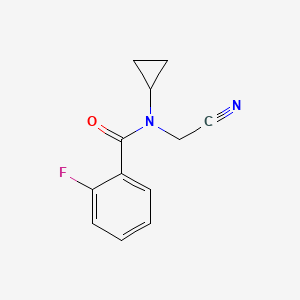

![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)
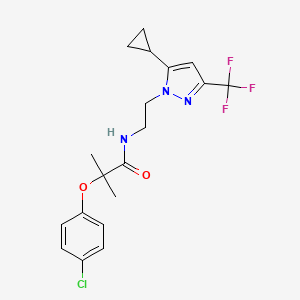
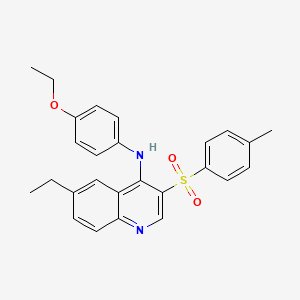
![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)
![N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2362279.png)
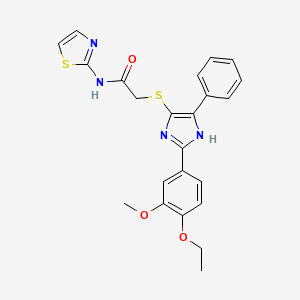
![N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2362284.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2362288.png)
![5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2362289.png)
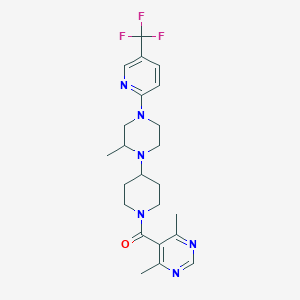
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2362291.png)
![2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362292.png)